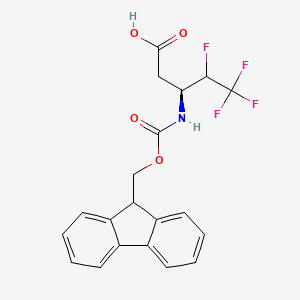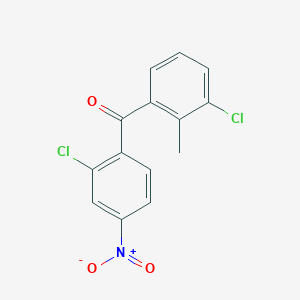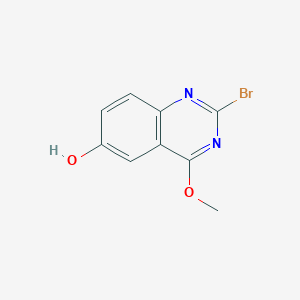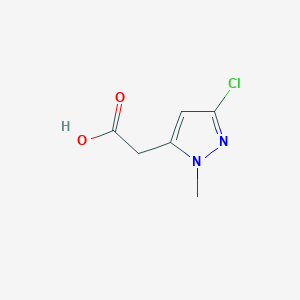
(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid is a complex organic compound with a unique structure that includes a fluorenyl group, a methoxycarbonyl group, and a tetrafluoropentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid typically involves multiple steps, including the protection of amino groups, fluorination, and coupling reactions The process often starts with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fluorination techniques and efficient purification processes is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its fluorinated structure makes it useful in various biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry
In industrial applications, this compound can be used in the development of advanced materials, including fluorinated polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
- (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluorobutanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid stands out due to its tetrafluorinated pentanoic acid moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C20H17F4NO4 |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,5,5-tetrafluoropentanoic acid |
InChI |
InChI=1S/C20H17F4NO4/c21-18(20(22,23)24)16(9-17(26)27)25-19(28)29-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,25,28)(H,26,27)/t16-,18?/m0/s1 |
InChI-Schlüssel |
PFPLTEUVTNVLFU-ATNAJCNCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(C(F)(F)F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)




![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)

